molecular formula C9H16N2O B14877796 11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane

11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane

Cat. No.: B14877796
M. Wt: 168.24 g/mol
InChI Key: RQJDIWPDRXTFBO-UHFFFAOYSA-N
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Description

11-oxa-4,8-diazatricyclo[64002,6]dodecane is a complex heterocyclic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane typically involves multi-step organic reactions. One common method includes the condensation of specific precursors under controlled conditions. For instance, the synthesis might involve the reaction of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality and yield, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane is unique due to its specific tricyclic structure and the presence of oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane

InChI

InChI=1S/C9H16N2O/c1-2-12-6-9-8-4-10-3-7(8)5-11(1)9/h7-10H,1-6H2

InChI Key

RQJDIWPDRXTFBO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1CC3C2CNC3

Origin of Product

United States

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